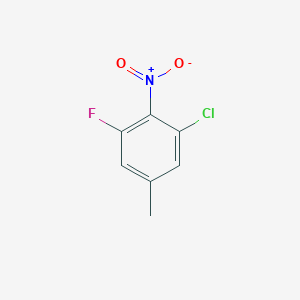![molecular formula C18H16N4O3S2 B2566898 N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 476464-69-4](/img/structure/B2566898.png)
N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, also known as NBPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a nitrification inhibitor in agriculture.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, including 2-nitrobenzyl derivatives, have been explored for their promising applications in synthetic chemistry. Their utilization in controlled release mechanisms and light-activated drug delivery systems highlights their potential in developing sophisticated therapeutic interventions. The 2-nitrobenzyl moiety, a close relative to the functional groups in N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, exemplifies the integration of photosensitive elements in drug design, offering a pathway to targeted treatment strategies with minimized side effects (B. Amit, U. Zehavi, A. Patchornik, 1974).
Heterocyclic Scaffolds in Medicinal Chemistry
The thiadiazole scaffold, as found in this compound, has been identified for its broad antiparasitic activity, including potent antileishmanial and antimalarial effects. These properties are attributed to the unique physicochemical and pharmacokinetic attributes of thiadiazoles, making them suitable leads in medicinal chemistry for the development of new therapeutic agents. This emphasizes the importance of thiadiazole derivatives in addressing global health challenges posed by parasitic diseases (A. Tahghighi, Fateme Babalouei, 2017).
Nitazoxanide Repurposing
The repurposing of nitazoxanide, a nitrothiazole compound closely related to the chemical structure of interest, underscores the versatility of nitrothiazoles in treating a variety of infectious diseases. Nitazoxanide's effectiveness against a range of pathogens, including viruses and bacteria, highlights the potential of structurally similar compounds in expanding treatment options for infectious diseases beyond traditional antimicrobial agents. This aspect of drug repurposing not only broadens the therapeutic applications of existing drugs but also speeds up the process of drug development (Charu Bharti et al., 2021).
Analytical Methods for Antioxidant Activity
The study of antioxidants is crucial for understanding the chemical stability and potential therapeutic effects of compounds like this compound. Analytical methods, such as ORAC and FRAP, provide insights into the antioxidant capacity of compounds, which is essential for evaluating their protective effects against oxidative stress and related diseases. This research area bridges the gap between chemical properties and biological applications, offering a comprehensive approach to drug development (I. Munteanu, C. Apetrei, 2021).
Propriétés
IUPAC Name |
N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-16(11-8-13-4-2-1-3-5-13)19-17-20-21-18(27-17)26-12-14-6-9-15(10-7-14)22(24)25/h1-7,9-10H,8,11-12H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWACVSOGSAEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

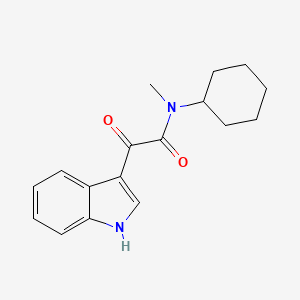
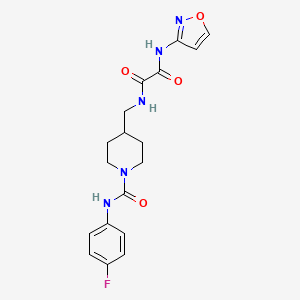
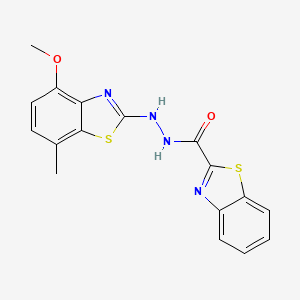
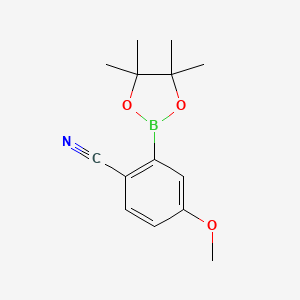
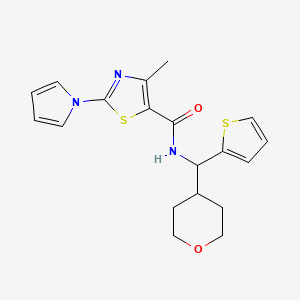
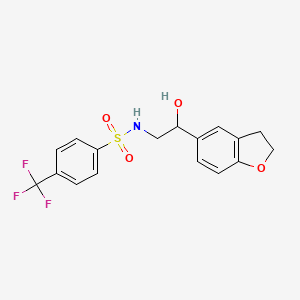
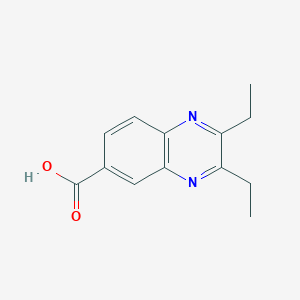
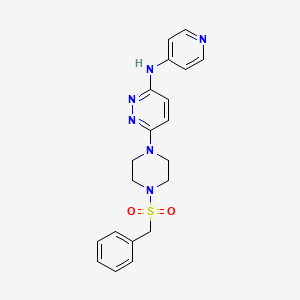
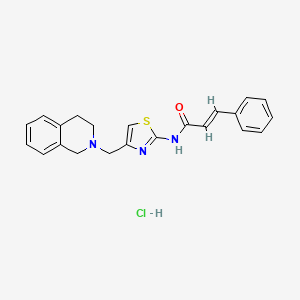
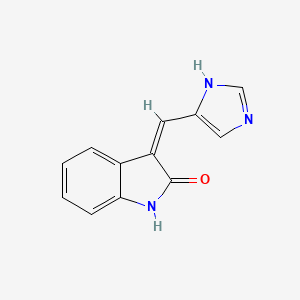
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide](/img/structure/B2566833.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)
